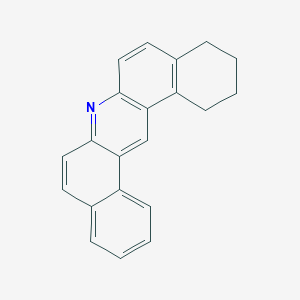
Dibenz(a,j)acridine, 1,2,3,4-tetrahydro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dibenz(a,j)acridine, 1,2,3,4-tetrahydro-, also known as Dibenz(a,j)acridine, 1,2,3,4-tetrahydro-, is a useful research compound. Its molecular formula is C21H17N and its molecular weight is 283.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Dibenz(a,j)acridine, 1,2,3,4-tetrahydro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dibenz(a,j)acridine, 1,2,3,4-tetrahydro- including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Carcinogenic Research
Dibenz(a,j)acridine is primarily studied for its tumorigenic properties. Research indicates that it can induce tumors in laboratory animals, notably in mouse models. A significant study found that topical application of dibenz(a,j)acridine led to a high incidence of skin tumors characterized as squamous cell carcinomas. Specifically, out of 40 mice treated with the compound, 27 developed tumors, demonstrating a tumorigenicity rate of 68% .
Case Studies
- Tumorigenicity in Mice : In one experiment, mice were initiated with dibenz(a,j)acridine followed by treatment with a tumor promoter. The results confirmed its role as a potent initiator of skin tumors .
- DNA Adduct Formation : Another study highlighted the formation of DNA adducts from dibenz(a,j)acridine metabolites in mouse skin, which is consistent with mutation patterns observed in tumors. This suggests that the compound's metabolic activation leads to significant genetic alterations .
Environmental Impact
Dibenz(a,j)acridine is also recognized as an environmental contaminant. It is a byproduct of combustion processes such as those from automobile exhaust and industrial emissions. Its presence in environmental samples raises concerns regarding its potential effects on human health and ecosystems.
Environmental Monitoring
- Detection Methods : Advanced techniques such as gas chromatography-mass spectrometry (GC-MS) have been employed to detect dibenz(a,j)acridine in atmospheric particulate matter and sediments. This monitoring is crucial for assessing pollution levels and potential health risks associated with PAHs .
Potential Therapeutic Applications
While primarily known for its carcinogenic properties, there is emerging interest in investigating dibenz(a,j)acridine derivatives for therapeutic purposes. Some studies suggest that modified forms of dibenz(a,j)acridine may exhibit anti-cancer properties by targeting specific pathways involved in tumor growth.
Research Directions
- Synthesis of Derivatives : Researchers are exploring the synthesis of less toxic derivatives that may retain beneficial biological activities while minimizing harmful effects.
- Mechanistic Studies : Ongoing studies aim to elucidate the mechanisms by which dibenz(a,j)acridine interacts with cellular processes, potentially leading to novel therapeutic strategies against cancer.
Chemical Properties and Safety
Dibenz(a,j)acridine has distinct physical properties that influence its behavior in biological and environmental contexts:
属性
IUPAC Name |
13-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,8,10,12,15,17(22)-nonaene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N/c1-3-7-16-14(5-1)9-11-20-18(16)13-19-17-8-4-2-6-15(17)10-12-21(19)22-20/h1,3,5,7,9-13H,2,4,6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCGUMYHLLGAGCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC3=C2C=C4C(=N3)C=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00147146 |
Source


|
| Record name | Dibenz(a,j)acridine, 1,2,3,4-tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00147146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105467-77-4 |
Source


|
| Record name | Dibenz(a,j)acridine, 1,2,3,4-tetrahydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105467774 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibenz(a,j)acridine, 1,2,3,4-tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00147146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













